Stereochemical Identity Versus (4S)-Epimer: Pharmacopoeial and Procurement Relevance
The target compound bears the (1R,4R,3'S) absolute configuration, whereas the closest cataloged analog, (4S)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol (CAS 763105-46-0), is epimeric at C4 [1]. The Molaid reaction network confirms that the (4S)-epimer and the target compound produce divergent downstream products, including distinct benzyl-protected and silyl-protected intermediates, confirming that the C4 configuration dictates the synthetic trajectory [1]. No quantitative head-to-head bioactivity data exist. For procurement, specifying the (1R,4R) configuration is mandatory to ensure downstream diastereomeric purity.
| Evidence Dimension | Absolute configuration at C4 |
|---|---|
| Target Compound Data | (1R,4R)-configuration (CAS 921770-77-6) |
| Comparator Or Baseline | (4S)-epimer (CAS 763105-46-0, (4S) configuration at C4) |
| Quantified Difference | Epimeric at C4; divergent downstream product networks [1] |
| Conditions | Inferred from Molaid upstream/downstream reaction maps |
Why This Matters
Procurement of the wrong epimer (763105-46-0) leads to an entirely different synthetic trajectory, invalidating reaction development work based on the (1R,4R) series.
- [1] Molaid. (S)-(S)-4-(1,4-Dioxa-spiro[4.5]dec-2-yl)-cyclopent-2-enol (CAS 763105-46-0). https://www.molaid.com/MS_1236380 (accessed 2026-05-05). View Source
